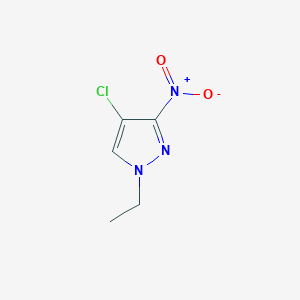
N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied extensively for its potential use in treating various diseases such as epilepsy, neuropathic pain, and hypertension. The purpose of
Wissenschaftliche Forschungsanwendungen
Fluorine-18 Labeling for PET Imaging
One study focused on synthesizing fluorine-18 labeled derivatives of a compound structurally related to N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide for PET imaging applications. These derivatives were evaluated in rats, showing promising pharmacokinetic properties for assessing dynamic changes in serotonin levels and receptor distribution, suggesting potential for neuroscience research and diagnostic imaging (Lang et al., 1999).
Antimicrobial and Anticancer Agents
Another study explored the synthesis of compounds bearing a moiety structurally similar to this compound, demonstrating significant antimicrobial activity. This research highlights the compound's potential in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Molecular Gels for Sensing Applications
A study on the derivatization of naphthalene diimide, related to the chemical structure of interest, led to the development of molecular gels capable of sensing aniline vapor. This work demonstrates the compound's potential in creating sensitive and selective fluorescent films for detecting volatile organic compounds, offering applications in environmental monitoring and chemical sensing (Fan et al., 2016).
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11-8-9-13(10-14(11)17)19-16(21)15(20)18-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSUKTLHMWZYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)
![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)




![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
